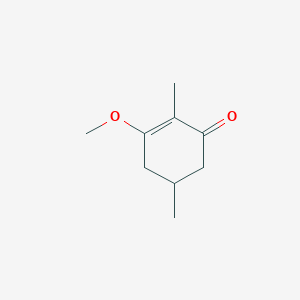
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one, also known as Methyl 3-methoxy-2,5-dimethylcyclohex-2-enone (MMDC), is a cyclic ketone with a molecular formula C10H16O2. It is a colorless liquid with a sweet, floral odor and is widely used in the fragrance industry. In recent years, MMDC has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In
Mechanism of Action
The mechanism of action of MMDC is not fully understood, but it is believed to act through multiple pathways. MMDC has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant enzymes. MMDC has also been found to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. Furthermore, MMDC has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MMDC has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. MMDC has also been found to decrease the levels of pro-inflammatory cytokines and to inhibit the activity of various enzymes involved in the production of inflammatory mediators. Furthermore, MMDC has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using MMDC in lab experiments is its high purity and stability. MMDC can be synthesized with high yield and high purity, which makes it suitable for various applications. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one of the limitations of using MMDC is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of MMDC is not fully understood, which makes it challenging to optimize its use in various applications.
Future Directions
There are several future directions for the research on MMDC. One direction is to explore its potential applications in the treatment of neurodegenerative diseases. MMDC has been found to have neuroprotective effects, and further studies can be conducted to determine its efficacy in the treatment of Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a natural preservative in the food and cosmetic industry. MMDC has been shown to exhibit antimicrobial activity, and further studies can be conducted to determine its efficacy as a natural preservative. Furthermore, MMDC can be used as a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and material science.
Synthesis Methods
MMDC can be synthesized through the condensation reaction of 3-methoxy-2,5-dimethylphenol with acetone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate enolate, which then undergoes cyclization to form MMDC. This method has been optimized to yield high purity and high yield of MMDC.
Scientific Research Applications
MMDC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. MMDC has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, MMDC has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
111470-50-9 |
|---|---|
Product Name |
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methoxy-2,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-8(10)7(2)9(5-6)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
IOWHUEQOALPGGZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=C(C(=O)C1)C)OC |
Canonical SMILES |
CC1CC(=C(C(=O)C1)C)OC |
synonyms |
2-Cyclohexen-1-one,3-methoxy-2,5-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















